molecular formula C8H18N2O B2489884 2-Methyl-3-(morpholin-4-yl)propan-1-amine CAS No. 137048-92-1

2-Methyl-3-(morpholin-4-yl)propan-1-amine

Cat. No. B2489884
CAS RN: 137048-92-1
M. Wt: 158.245
InChI Key: GPXXXZSVLBMZPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, dehydration, and cyclization processes. For example, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial, demonstrates a complex synthesis route starting from 3-acetylpyridine leading to the final compound through a nine-step process with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques, including X-ray analysis. For instance, the structure of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one was determined, revealing high antiradical and anti-inflammatory activity (Kulakov et al., 2015).

Chemical Reactions and Properties

Compounds with the morpholine moiety are involved in various chemical reactions, demonstrating a range of chemical properties. For example, tertiary amines like 1,3-di-morpholin-4-yl-propan-2-ol and its derivatives exhibit inhibitory performance on carbon steel corrosion, indicating their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).

Scientific Research Applications

Corrosion Inhibition

2-Methyl-3-(morpholin-4-yl)propan-1-amine shows potential as a corrosion inhibitor. Gao, Liang, and Wang (2007) synthesized compounds including morpholin-4-yl derivatives and found them effective in inhibiting carbon steel corrosion. Their research indicates that these compounds form a protective layer on metal surfaces, acting as anodic inhibitors under certain conditions (Gao, Liang, & Wang, 2007).

Xanthine Oxidase Inhibition and Anti-Inflammatory Effects

Šmelcerović et al. (2013) evaluated cyclodidepsipeptides, including morpholine derivatives, for their inhibitory activity against xanthine oxidase (XO) and for anti-inflammatory response. They found these compounds to be effective XO inhibitors and suppressors of nuclear factor of κB (NF-κB) activation, suggesting potential use in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).

Synthesis of Antimicrobials

Kumar, Sadashiva, and Rangappa (2007) explored the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is useful for creating potent antimicrobials including arecoline derivatives, phendimetrazine, and polygonapholine. This highlights its application in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).

Toxicological and Cell Viability Studies

Đ. Vukelić-Nikolić et al. (2015) investigated the toxicological potential of morpholine derivatives on bone cells (MC3T3-E1). They found that these compounds exhibited neither cytotoxic nor stimulatory effects on cell viability, indicating a potential for safe biological intake (Đ. Vukelić-Nikolić et al., 2015).

Pharmaceutical Research

This compound has been investigated in various pharmaceutical research contexts. Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, indicating its relevance in developing treatments for depression and addiction disorders (Grimwood et al., 2011).

Antimicrobial Activity

Yancheva et al. (2012) synthesized and examined the antimicrobial activity of cyclodepsipeptides, including morpholine derivatives. Their findings showed effective antimicrobial activity against bacterial strains, particularly Escherichia coli (Yancheva et al., 2012).

Antiradical and Anti-Inflammatory Properties

Kulakov et al. (2015) synthesized new 5,6-dihydro-1,3-thiazin-4-one derivatives, including morpholin-4-ylamino derivatives, revealing their high antiradical and anti-inflammatory activity, further expanding its application in the pharmaceutical field (Kulakov et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P301 + P312 + P330 - P305 + P351 + P338 . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-methyl-3-morpholin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(6-9)7-10-2-4-11-5-3-10/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXXXZSVLBMZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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